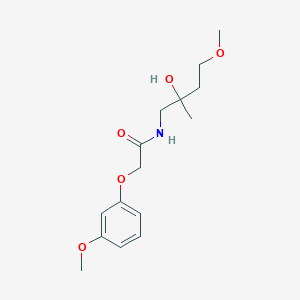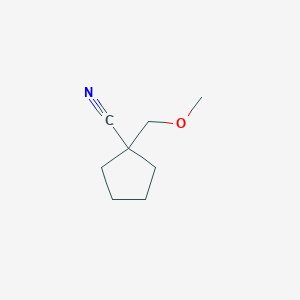
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide, also known as HMBA, is a synthetic compound that has been widely used in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. In
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is complex and not fully understood. However, it is thought to act through the inhibition of histone deacetylases (HDACs), which leads to the acetylation of histones and the modulation of gene expression. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular differentiation and apoptosis.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of differentiation and apoptosis in cancer cells, the modulation of gene expression, and the activation of the MAPK pathway. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments is its ability to induce differentiation and apoptosis in cancer cells, which can be useful for studying cancer biology and developing new cancer therapies. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, which can be useful for studying the regulation of gene expression. However, one limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are many future directions for the study of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of new cancer therapies based on the induction of differentiation and apoptosis in cancer cells. Additionally, the modulation of gene expression by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further explored in the context of HIV-1 infection and other diseases. Finally, the neuroprotective effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. While there are advantages and limitations to using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments, there are many future directions for the study of this molecule in the context of cancer biology, gene regulation, and neurological disorders.
Synthesis Methods
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-2-butanol with sodium hydride, followed by the addition of 3-methoxyphenol and 2-chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been extensively studied in the context of cancer research, where it has been shown to induce differentiation and apoptosis in a variety of cancer cell lines. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, particularly in the context of HIV-1 infection. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has also been studied in the context of neurological disorders, where it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,7-8-19-2)11-16-14(17)10-21-13-6-4-5-12(9-13)20-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYOSXPYJQTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)
![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)
![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)


![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)
